N'-[(1E)-(2-morpholin-4-yl-5-nitrophenyl)methylene]-2-(4-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 2-(morpholin-4-yl)quinoline-3-carbaldehyde with substituted anilines in methanol in the presence of a catalytic amount of glacial acetic acid . The reaction conditions often require refluxing and careful control of temperature and pH to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential antimicrobial activity against various microorganisms.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitro groups and morpholine ring play crucial roles in its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-[2-(MORPHOLIN-4-YL)QUINOLIN-3-YL]METHYLIDENE]ANILINE: This compound shares the morpholine and quinoline moieties but differs in its overall structure and specific functional groups.
5-(MORPHOLIN-4-YL)-N’-SULFONYL-1,2,3-THIADIAZOLE-4-AMIDINES: This compound contains a morpholine ring and a thiadiazole moiety, offering different chemical properties and biological activities.
Uniqueness
N’-[(E)-[2-(MORPHOLIN-4-YL)-5-NITROPHENYL]METHYLIDENE]-2-(4-NITROPHENOXY)ACETOHYDRAZIDE is unique due to its combination of nitrophenyl groups, morpholine ring, and aceto-hydrazide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H19N5O7 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
N-[(E)-(2-morpholin-4-yl-5-nitrophenyl)methylideneamino]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C19H19N5O7/c25-19(13-31-17-4-1-15(2-5-17)23(26)27)21-20-12-14-11-16(24(28)29)3-6-18(14)22-7-9-30-10-8-22/h1-6,11-12H,7-10,13H2,(H,21,25)/b20-12+ |
InChI Key |
RDMAQMOHISXNNM-UDWIEESQSA-N |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=N/NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=NNC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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